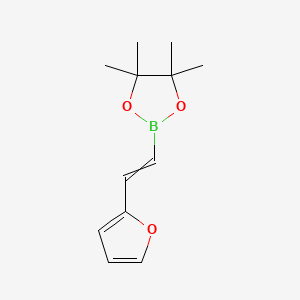![molecular formula C12H19N3O6 B13403189 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside that has gained significant attention in the field of antisense oligonucleotide (ASO) technology. This compound is known for its enhanced nuclease resistance, lower toxicity, and increased binding affinity to complementary RNA sequences. These properties make it a valuable component in the development of therapeutic oligonucleotides, particularly in the treatment of genetic disorders and other diseases.
Méthodes De Préparation
The synthesis of 2’-O-(2-Methoxyethyl)-cytidine involves several steps. One common method includes the alkylation of cytidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through various chromatographic techniques to obtain the desired compound with high purity .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
2’-O-(2-Methoxyethyl)-cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Applications De Recherche Scientifique
2’-O-(2-Methoxyethyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: This compound is employed in the development of antisense oligonucleotides, which are used to study gene function and regulation.
Medicine: 2’-O-(2-Methoxyethyl)-cytidine is a key component in the development of therapeutic oligonucleotides for the treatment of genetic disorders, cancer, and viral infections.
Industry: It is used in the production of diagnostic tools and therapeutic agents, particularly in the field of personalized medicine .
Mécanisme D'action
The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its incorporation into antisense oligonucleotides, which then hybridize with complementary RNA sequences. This hybridization can lead to the degradation of the target RNA through RNase H-mediated cleavage or the inhibition of translation by steric hindrance. The 2’-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more effective in gene silencing applications .
Comparaison Avec Des Composés Similaires
2’-O-(2-Methoxyethyl)-cytidine is often compared with other modified nucleosides such as 2’-O-methylcytidine and 2’-fluoro-cytidine. While all these compounds enhance the stability and binding affinity of oligonucleotides, 2’-O-(2-Methoxyethyl)-cytidine is unique in its ability to provide a balance between nuclease resistance and low toxicity. This makes it particularly suitable for therapeutic applications where long-term stability and minimal side effects are crucial .
Similar compounds include:
- 2’-O-methylcytidine
- 2’-fluoro-cytidine
- 2’-O-(2-methoxyethyl)adenosine
- 2’-O-(2-methoxyethyl)guanosine
Propriétés
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGMMXZKKVMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
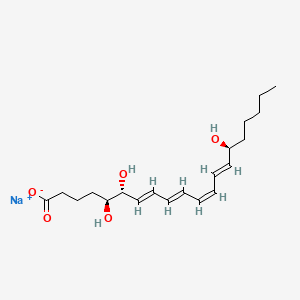
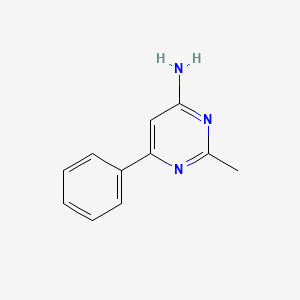
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
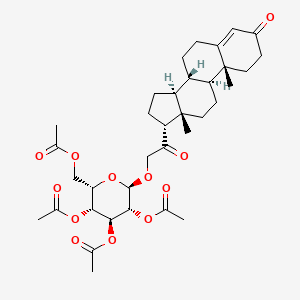
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
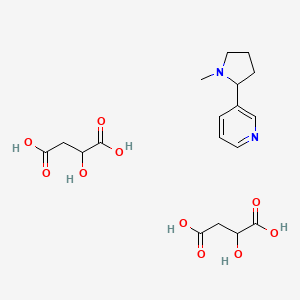
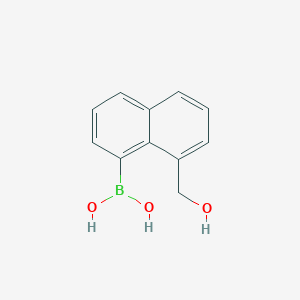
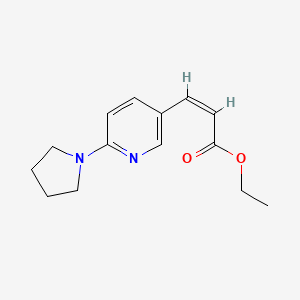
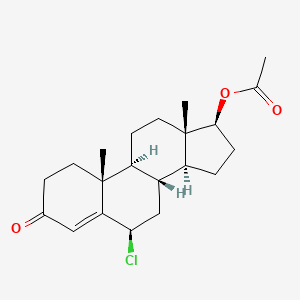
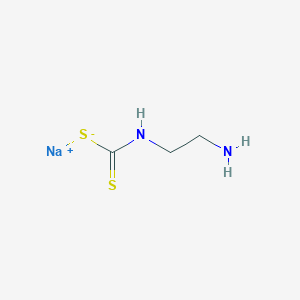
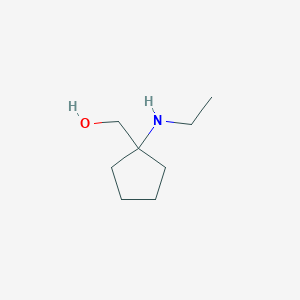
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
